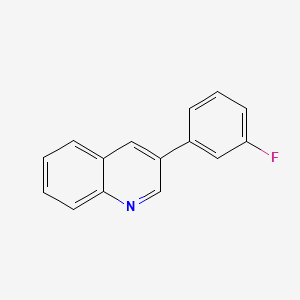

3-(3-Fluorophenyl)quinoline

描述

Structure

3D Structure

属性

分子式 |

C15H10FN |

|---|---|

分子量 |

223.24 g/mol |

IUPAC 名称 |

3-(3-fluorophenyl)quinoline |

InChI |

InChI=1S/C15H10FN/c16-14-6-3-5-11(9-14)13-8-12-4-1-2-7-15(12)17-10-13/h1-10H |

InChI 键 |

RAKYXNSYSMCBHQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C3=CC(=CC=C3)F |

规范 SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C3=CC(=CC=C3)F |

产品来源 |

United States |

Reactivity and Mechanistic Investigations of 3 3 Fluorophenyl Quinoline and Analogues

Fundamental Chemical Transformations

The chemical reactivity of 3-(3-fluorophenyl)quinoline is dictated by the electronic properties and interplay of its constituent quinoline (B57606) and fluorophenyl moieties. The quinoline core, a fused heterocyclic system, possesses a π-electron-deficient pyridine (B92270) ring and a π-electron-rich benzene (B151609) ring, leading to distinct reactivity patterns. The 3-fluorophenyl substituent, with the fluorine atom acting as a moderately deactivating, ortho-para directing group, further modulates this reactivity.

The quinoline system exhibits characteristic responses to oxidative and reductive conditions, primarily centered on the relative stability of its two fused rings.

Oxidation: The quinoline ring is generally resistant to oxidation due to its aromatic stability. pharmaguideline.com Under vigorous conditions with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄), the electron-rich benzene ring is preferentially cleaved, leading to the formation of pyridine-2,3-dicarboxylic acid (quinolinic acid). researchgate.netslideshare.net The pyridine ring itself remains intact except under the harshest conditions. pharmaguideline.com The presence of the 3-(3-fluorophenyl) group is not expected to alter this fundamental pathway, although the reaction rate might be influenced by its electronic effects. Reaction with peroxycarboxylic acids or hydrogen peroxide typically leads to the formation of the corresponding Quinoline N-oxide. researchgate.netslideshare.net

Reduction: The pyridine ring of the quinoline system is more susceptible to reduction than the benzene ring. researchgate.netslideshare.net Catalytic hydrogenation, for instance using a platinum catalyst, can lead to the complete saturation of the heterocyclic ring, yielding 1,2,3,4-tetrahydroquinoline. slideshare.netuop.edu.pk Under more forceful conditions, the entire fused system can be reduced to decahydroquinoline (B1201275). uop.edu.pkfirsthope.co.in Milder reducing agents, such as lithium aluminum hydride, may selectively reduce the 1,2-bond to form unstable 1,2-dihydroquinolines. slideshare.net Birch reduction conditions (lithium in liquid ammonia) can result in partial reduction of the benzene ring. firsthope.co.in

| Reaction Type | Reagent/Condition | Primary Product | Notes |

|---|---|---|---|

| Oxidation | Alkaline KMnO₄ | Pyridine-2,3-dicarboxylic acid | Cleavage of the benzene ring. researchgate.netslideshare.net |

| Oxidation | H₂O₂/Peroxy acids | Quinoline N-oxide | Oxidation occurs at the nitrogen atom. researchgate.netslideshare.net |

| Reduction | Catalytic Hydrogenation (e.g., H₂/Pt) | 1,2,3,4-Tetrahydroquinoline | Selective reduction of the pyridine ring. uop.edu.pk |

| Reduction | Strong Catalytic Hydrogenation | Decahydroquinoline | Reduction of both rings. uop.edu.pkfirsthope.co.in |

| Reduction | LiAlH₄ | 1,2-Dihydroquinoline (B8789712) | Selective reduction, product can be unstable. slideshare.net |

| Reduction | Li/NH₃ (Birch Reduction) | 1,4-Dihydroquinoline derivative | Partial reduction of the benzene moiety. firsthope.co.in |

The distinct electronic nature of the pyridine and benzene rings in the quinoline scaffold, along with the fluorophenyl substituent, dictates the regioselectivity of substitution reactions.

Electrophilic Aromatic Substitution (SEAr): The quinoline ring is less reactive towards electrophiles than benzene due to the electron-withdrawing effect of the nitrogen atom. researchgate.net Consequently, electrophilic substitution reactions require vigorous conditions and occur preferentially on the more electron-rich carbocyclic (benzene) ring, primarily at positions C-5 and C-8. uop.edu.pkfirsthope.co.inquimicaorganica.org The intermediate carbocations formed by attack at these positions are more stable. quimicaorganica.org Common SEAr reactions include nitration (using fuming nitric and sulfuric acids) and sulfonation (using fuming sulfuric acid). uop.edu.pk

On the 3-fluorophenyl moiety, the fluorine atom is an ortho-, para-directing group for electrophilic attack, although it deactivates the ring through its inductive effect. Therefore, electrophilic substitution on this ring would be expected to occur at positions ortho and para to the fluorine atom (C-2', C-4', and C-6' of the phenyl ring).

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is electron-deficient and thus activated towards nucleophilic attack, particularly at the C-2 and C-4 positions. researchgate.netuop.edu.pk This is because the nitrogen atom can effectively stabilize the negative charge of the Meisenheimer-like intermediate. quora.com Reactions such as amination with sodamide (Chichibabin reaction) or hydroxylation with potassium hydroxide typically yield 2-substituted quinolines. uop.edu.pk If the C-2 position is blocked, substitution may occur at C-4. uop.edu.pk

The 3-fluorophenyl ring itself is not highly activated towards nucleophilic substitution. However, in related systems, aryl fluorides can undergo nucleophilic aromatic substitution, especially when activated by strong electron-withdrawing groups. wikipedia.org For instance, the reaction of pentafluorophenyl-substituted quinolines with various nucleophiles has been demonstrated. mdpi.com

| Reaction Type | Moiety | Favored Positions | Reasoning |

|---|---|---|---|

| Electrophilic Substitution | Quinoline Ring | C-5 and C-8 | Higher electron density on the benzene ring; greater stability of the cationic intermediate. firsthope.co.inquimicaorganica.org |

| Electrophilic Substitution | Fluorophenyl Ring | C-2', C-4', C-6' | Ortho-, para-directing effect of the fluorine substituent. |

| Nucleophilic Substitution | Quinoline Ring | C-2 and C-4 | Electron-deficient pyridine ring; nitrogen stabilizes the anionic intermediate. researchgate.netuop.edu.pk |

Detailed Mechanistic Elucidation Studies

The synthesis of the 3-aryl-quinoline scaffold often involves complex, multi-step cascade reactions. Understanding the mechanisms, intermediates, and catalytic influences is crucial for optimizing these synthetic routes.

Many classical and modern syntheses of quinolines proceed through cascade or domino reaction mechanisms, where a series of intramolecular and intermolecular transformations occur in a single pot.

The Friedländer annulation , for example, involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl. pharmaguideline.com This acid- or base-catalyzed reaction proceeds via an initial aldol-type condensation, followed by cyclization and dehydration to form the quinoline ring.

The Doebner reaction is a three-component synthesis that involves an aniline (B41778), an aldehyde, and pyruvic acid. nih.gov The mechanism is understood to involve the initial formation of an imine from the aniline and aldehyde. This imine then reacts with pyruvic acid, leading to a cyclized dihydroquinoline intermediate, which subsequently undergoes oxidation to the final quinoline product. nih.gov A key finding in the elucidation of this mechanism was the discovery that the imine itself can act as the hydrogen acceptor (oxidant) for the dihydroquinoline intermediate, a form of hydrogen-transfer reaction. nih.gov

Modern synthetic approaches often employ transition-metal catalysis to construct the quinoline core via C-H activation and annulation strategies. mdpi.com For instance, polysubstituted quinolines can be synthesized via a carbocatalytic cascade involving the reaction of 2-vinyl anilines with aldehydes, which proceeds through condensation, electrocyclization, and dehydrogenation steps. mdpi.com Another example is a three-component coupling of N-propargylamine, a diazonium salt, and a sulfur dioxide source, which cascades through radical addition, intramolecular cyclization, and rearomatization to yield 3-arylsulfonylquinolines. mdpi.com

The elucidation of reaction mechanisms relies heavily on the identification and, where possible, isolation of key intermediates. In many quinoline syntheses, dihydroquinoline species are crucial, yet often transient, intermediates.

In the Skraup synthesis , which uses aniline, glycerol, sulfuric acid, and an oxidizing agent, the reaction proceeds through the formation of acrolein from glycerol. uop.edu.pk Aniline undergoes a Michael addition to acrolein, and the resulting adduct cyclizes under acidic conditions to form a 1,2-dihydroquinoline intermediate. pharmaguideline.comuop.edu.pk This intermediate is then oxidized in the final step to yield the aromatic quinoline. uop.edu.pk

Similarly, in three-component reactions for quinoline synthesis, such as those involving an amine, aldehyde, and alkyne, a propargylamine intermediate can be formed initially. scielo.br This intermediate then undergoes intramolecular hydroarylation to give a dihydroquinoline species, which is subsequently oxidized to the final quinoline product. scielo.br In the Doebner reaction, both the imine and the dihydroquinoline have been confirmed as key intermediates in the pathway. nih.gov

Lewis and Brønsted acids are commonly used in classical syntheses like the Friedländer, Combes, and Skraup reactions to activate carbonyl groups, facilitate cyclization, and promote dehydration. pharmaguideline.commdpi.com

Transition metals are extensively used to catalyze the formation of quinolines through C-H activation, annulation, and coupling reactions. mdpi.com

Palladium (Pd) catalysts are widely employed in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to attach the aryl substituent (e.g., 3-fluorophenyl) to a pre-formed quinoline core, or to a reactant prior to cyclization. mdpi.comresearchgate.net

Copper (Cu) catalysts are effective in one-pot syntheses of 3-substituted quinolines from saturated ketones and anthranils. mdpi.com Copper has also been shown to catalyze the direct C-H functionalization of quinoline N-oxides. mdpi.com

Rhodium (Rh) and Ruthenium (Ru) catalysts can mediate the synthesis of quinolines via C-H bond activation and annulation of substrates like enaminones with anthranils. mdpi.com

The choice of catalyst can profoundly influence the reaction pathway. For example, in the synthesis of polysubstituted quinolines, zinc iodide has been shown to be a cost-effective catalyst that promotes a cascade reaction with high efficiency. mdpi.com In other cases, metal-free conditions using iodine or carbocatalysts have been developed to achieve similar transformations. mdpi.com

| Catalyst Type | Example(s) | Role/Reaction Type | Reference |

|---|---|---|---|

| Brønsted/Lewis Acids | H₂SO₄, Sc(OTf)₃ | Activation of carbonyls, cyclization, dehydration | pharmaguideline.com |

| Palladium (Pd) | Pd(OAc)₂, PdCl₂(dppf) | Cross-coupling (Suzuki), C-H activation, annulation | mdpi.com |

| Copper (Cu) | Cu(OAc)₂, CuBr | C-H activation, dehydrogenative coupling, annulation | mdpi.commdpi.com |

| Ruthenium (Ru) | [Ru(p-cymene)Cl₂]₂ | Aza-Michael addition, intramolecular annulation | mdpi.com |

| Carbocatalyst | Nitrogen-doped carbon nanotubes | Cascade condensation, electrocyclization, dehydrogenation | mdpi.com |

Advanced Spectroscopic and Structural Elucidation Techniques in Fluorinated Quinoline Research

Ancillary Analytical Techniques

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For a synthesized sample of 3-(3-Fluorophenyl)quinoline, this analysis would be performed to verify its empirical formula, C₁₅H₁₀FN, by quantifying the mass percentages of carbon (C), hydrogen (H), and nitrogen (N).

The theoretical elemental composition of this compound can be calculated based on its molecular formula and the atomic weights of its constituent elements (C: 12.01 g/mol , H: 1.008 g/mol , F: 19.00 g/mol , N: 14.01 g/mol ). The molecular weight of C₁₅H₁₀FN is 223.25 g/mol .

Theoretical Elemental Composition:

Carbon (C): (15 * 12.01 / 223.25) * 100% = 80.71%

Hydrogen (H): (10 * 1.008 / 223.25) * 100% = 4.52%

Nitrogen (N): (1 * 14.01 / 223.25) * 100% = 6.27%

In a typical research setting, the synthesized compound would be analyzed using a CHN analyzer. The experimentally determined percentages of C, H, and N would then be compared to the theoretical values. A close correlation between the experimental and theoretical data, typically within a margin of ±0.4%, would serve to confirm the purity and verify the chemical formula of the synthesized this compound.

Below is an interactive data table presenting the theoretical elemental composition. Should experimental data become available, it could be compared directly.

| Element | Symbol | Theoretical Percentage (%) |

| Carbon | C | 80.71 |

| Hydrogen | H | 4.52 |

| Nitrogen | N | 6.27 |

Thermogravimetric Analysis (TGA) for Thermal Stability Studies

Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides valuable information about the thermal stability and decomposition profile of a material.

For this compound, a TGA experiment would involve heating a small sample of the compound at a constant rate in an inert atmosphere (e.g., nitrogen) to prevent oxidation. The resulting TGA curve would plot the percentage of the initial mass remaining against the temperature.

The key information derived from the TGA thermogram would be:

Onset Decomposition Temperature (T_onset): The temperature at which significant thermal decomposition begins. This is a critical indicator of the compound's thermal stability. For aromatic heterocyclic compounds like quinolines, this temperature is generally expected to be relatively high.

Decomposition Stages: The TGA curve might show one or more distinct steps, indicating different stages of decomposition. The derivative of the TGA curve (DTG curve) is often used to more clearly identify the temperatures at which the rate of mass loss is at its maximum for each stage.

Residual Mass: The percentage of mass remaining at the end of the experiment at a high temperature. This can provide insights into the formation of non-volatile decomposition products.

The following interactive data table illustrates the type of data that would be obtained from a TGA experiment for this compound. The values are hypothetical and would need to be replaced with experimental results for an accurate representation.

| Parameter | Description | Hypothetical Value |

| Onset Decomposition Temperature (T_onset) | Temperature at which significant weight loss begins. | > 250 °C |

| Temperature at 5% Mass Loss (T₅%) | Temperature at which 5% of the initial mass is lost. | e.g., 280 °C |

| Temperature at 50% Mass Loss (T₅₀%) | Temperature at which 50% of the initial mass is lost. | e.g., 350 °C |

| Residual Mass at 600 °C | Percentage of mass remaining at 600 °C. | < 10% |

Structure Activity Relationship Sar Studies of Fluorinated Quinoline Derivatives

Impact of Fluorine Substitution on Molecular Properties and Biological Activity

The introduction of fluorine into the quinoline (B57606) scaffold, as seen in 3-(3-Fluorophenyl)quinoline, profoundly alters its electronic and physical properties, which in turn influences its biological activity.

Stereoelectronic Effects of Fluorine on the Quinoline Nucleus

Furthermore, fluorine can participate in unique non-covalent interactions, including multipolar C-F···X interactions and orthogonal C-F···π interactions, which can contribute to the binding affinity and selectivity of the molecule for its target. The specific orientation of the 3-fluorophenyl group in relation to the quinoline ring will dictate the potential for these stereoelectronic interactions to influence the biological activity.

Influence of Fluorine on Lipophilicity and Pharmacokinetic Profiles

An increase in lipophilicity can lead to enhanced membrane permeability, which may improve oral bioavailability and cell penetration. tandfonline.com However, excessive lipophilicity can also lead to increased metabolic turnover and non-specific binding. Therefore, the strategic placement of fluorine, as in the 3-position of the phenyl ring, represents a fine-tuning of this property to achieve a desirable pharmacokinetic profile.

Table 1: Predicted Lipophilicity of 3-Arylquinoline Derivatives

| Compound | Aryl Substituent | Calculated logP |

| 3-Phenylquinoline (B3031154) | H | 3.85 |

| This compound | 3-F | 4.12 |

| 3-(4-Fluorophenyl)quinoline | 4-F | 4.12 |

| 3-(3,5-Difluorophenyl)quinoline | 3,5-diF | 4.39 |

Note: The logP values are predicted and serve for comparative purposes.

Positional Effects of Fluorine on Reactivity and Biological Response

The position of the fluorine atom on the aryl ring is crucial in determining its effect on the molecule's reactivity and biological response. In this compound, the meta-position of the fluorine atom influences the electronic properties of the phenyl ring primarily through its inductive effect. This is in contrast to fluorine at the ortho or para positions, where mesomeric effects (+M effect) would also play a significant role.

The altered electronic nature of the 3-fluorophenyl ring can affect how it interacts with metabolic enzymes, potentially blocking sites of metabolism and increasing the metabolic stability of the compound. mdpi.com Furthermore, the specific position of the fluorine can be critical for direct interactions with the binding site of a biological target. A fluorine atom at the 3-position may act as a hydrogen bond acceptor or engage in other favorable interactions that are not possible with substitution at other positions. This highlights the importance of positional isomerism in the design of fluorinated quinoline derivatives for specific biological activities.

Systematic Investigations of Substitution Patterns on the Quinoline Ring

The biological activity of this compound is not only determined by the fluorine substitution but also by the substitution pattern on both the quinoline ring and the appended aryl ring.

Role of Substituents at Position 3 on Quinoline Activity

Position 3 of the quinoline ring is a key site for substitution, and the nature of the substituent at this position significantly influences the compound's biological profile. The presence of an aryl group, such as the 3-fluorophenyl group in this compound, is a common feature in many biologically active quinolines. This bulky group can provide a scaffold for interaction with hydrophobic pockets in target proteins.

Effects of Substituents on the Aryl Ring

The substitution pattern on the aryl ring of 3-phenylquinoline derivatives offers a wide range of possibilities for modulating activity. The introduction of a fluorine atom, as in this compound, is a prime example of how a single substituent can profoundly impact the molecule's properties.

The electronic properties of substituents on the aryl ring can be quantified by the Hammett parameter (σ). Electron-withdrawing groups, such as fluorine, have positive σ values, while electron-donating groups have negative σ values. Studies on related compounds have shown that biological activity can correlate with these electronic parameters. researchgate.net For instance, an increase in the electron-withdrawing nature of the substituent on the phenyl ring may lead to enhanced biological activity in certain contexts.

Table 2: Electronic Properties of Substituents on the Phenyl Ring of 3-Phenylquinoline Derivatives

| Substituent (Position) | Hammett Constant (σ) |

| H | 0.00 |

| 3-F | +0.34 |

| 4-F | +0.06 |

| 3-Cl | +0.37 |

| 4-Cl | +0.23 |

| 3-CH₃ | -0.07 |

| 4-CH₃ | -0.17 |

The data in this table illustrates how the position and nature of the substituent alter the electronic environment of the aryl ring, which in turn can influence the biological activity of the entire molecule. The positive Hammett constant for the 3-fluoro substituent indicates its electron-withdrawing character.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology employed in medicinal chemistry to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. youtube.com This approach is instrumental in understanding which structural attributes—such as steric, electronic, and hydrophobic properties—are critical for a molecule's therapeutic effect, thereby guiding the design of more potent and selective analogs. youtube.commdpi.com For fluorinated quinoline derivatives, including compounds like this compound, QSAR studies provide crucial insights into the structural requirements for various biological activities, such as antitubercular, antimalarial, and anticancer effects. nih.govnih.govnih.gov

Several 2D and 3D-QSAR studies have been conducted on quinoline derivatives to elucidate the key features governing their activity. These models help predict the biological activity of novel, unsynthesized compounds, reducing the time and cost associated with drug discovery. imist.ma

Methodologies and Findings

Commonly used 3D-QSAR methods for analyzing quinoline derivatives include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). mdpi.comnih.gov These methods evaluate the steric and electrostatic fields of a series of aligned molecules to generate a statistical model that correlates these fields with biological activity. mdpi.com

A 3D-QSAR analysis of ring-substituted quinolines as anti-tuberculosis agents generated several statistically significant models. nih.gov The CoMFA model, in particular, proved to be predictive, allowing researchers to identify key features within the quinoline framework that could be modified to enhance activity. nih.gov Similarly, 2D-QSAR studies on substituted 4-quinolinyl hydrazones for antimalarial activity identified specific physicochemical descriptors that play a crucial role. nih.gov The best statistical models were achieved using multiple linear regressions and partial least squares regression. nih.gov

A study focusing on quinoline derivatives as inhibitors of Plasmodium falciparum developed robust 2D and 3D-QSAR models from a large database of 349 compounds. mdpi.comnih.gov The resulting models demonstrated high predictive capacity, which was experimentally validated through the synthesis and biological evaluation of new quinoline derivatives. mdpi.com The CoMSIA and 2D-QSAR models were particularly successful in predicting the antimalarial activity of the newly designed compounds. mdpi.com

The statistical robustness of a QSAR model is paramount for its predictive power. Key statistical parameters used for validation include the square of the correlation coefficient (r²), the cross-validated squared correlation coefficient (q²), and the predictive ability for an external test set (pred_r²). nih.gov A high q² value (typically > 0.5) is considered indicative of a model with good predictive ability. mdpi.com

Table 1: Statistical Results from Various QSAR Studies on Quinoline Derivatives

| QSAR Method | Target/Activity | r² | q² | pred_r² | Reference |

|---|---|---|---|---|---|

| Multiple Linear Regression | Antimalarial | 0.8456 | 0.7814 | 0.7443 | nih.gov |

| Partial Least Squares | Antimalarial | 0.8402 | 0.7879 | 0.7680 | nih.gov |

| CoMFA | Anti-P. falciparum | - | > 0.5 | 0.878 | mdpi.com |

| CoMSIA | Anti-P. falciparum | - | > 0.5 | 0.876 | mdpi.com |

| 2D-QSAR | Anti-P. falciparum | - | > 0.5 | 0.845 | mdpi.com |

r²: Coefficient of determination; q²: Cross-validated correlation coefficient; pred_r²: Predictive r² for the external test set.

Interpretation of QSAR Models

The output of 3D-QSAR studies like CoMFA and CoMSIA is often visualized as contour maps. mdpi.comnih.gov These maps highlight regions in 3D space where modifications to the molecular structure are predicted to enhance or diminish biological activity.

Steric Contour Maps: Green contours indicate regions where bulky substituents are favored, while yellow contours suggest that less bulky groups would improve activity. mdpi.com

Electrostatic Contour Maps: Blue contours show areas where electropositive groups are preferred, and red contours indicate that electronegative groups (like fluorine) would be beneficial for activity. mdpi.com

For instance, in a study of pyrimido-isoquinolin-quinones, CoMSIA models provided information discouraging the use of substituents in the meta position of a benzene (B151609) ring. mdpi.com In the context of this compound, the fluorine atom's position on the phenyl ring is a key feature. QSAR models can precisely quantify the impact of this electronegative group at the meta-position, suggesting whether this substitution is favorable for a specific biological target and guiding further derivatization. youtube.com

In other studies on substituted quinolines, descriptors such as lipophilicity (cLogP) have been identified as having a significant influence on antifungal activity, indicating that the molecule's ability to partition into lipid membranes is a key determinant of its efficacy. neliti.com The analysis of various descriptors helps in understanding the holistic structural requirements for a desired biological effect. nih.gov

Table 2: Key Descriptors Identified in QSAR Studies of Quinoline Derivatives

| Descriptor Type | Specific Descriptor | Biological Activity Influenced | Reference |

|---|---|---|---|

| Physicochemical | cLogP (Lipophilicity) | Antifungal | neliti.com |

| 2D Descriptor | T_N_O_3 | Antimalarial | nih.gov |

| 2D Descriptor | IdAverage | Antimalarial | nih.gov |

| 2D Descriptor | chiV6chain | Antimalarial | nih.gov |

| 3D Field | Steric Fields | Antitubercular, Anticancer | nih.govnih.gov |

By integrating data from these various QSAR models, researchers can build a comprehensive picture of the structure-activity relationships for fluorinated quinolines. This knowledge is pivotal for the rational design of new derivatives of this compound with potentially improved potency and selectivity for their intended biological targets.

Exploration of Biological Activities in Academic Research Contexts

Antiviral Research Applications

Inhibition of Viral Proteins (e.g., SARS-CoV-2 Spike protein, TMPRSS2)

The COVID-19 pandemic spurred extensive research into compounds that could inhibit the entry and replication of the SARS-CoV-2 virus. Key viral and host proteins involved in viral entry, such as the Spike (S) protein and the human serine protease TMPRSS2, became primary targets for therapeutic intervention. The S protein is crucial for binding to the host cell receptor ACE2, while TMPRSS2 is involved in priming the S protein to facilitate membrane fusion.

Computational studies have explored the potential of fluorine-based quinoline (B57606) derivatives as inhibitors of proteins involved in SARS-CoV-2 assembly. One such in silico study investigated the binding of various quinoline molecules to the SARS-CoV-2 Spike protein, the Spike-ACE2 complex, and TMPRSS2. nih.gov While this study did not specifically test 3-(3-Fluorophenyl)quinoline, it provided valuable insights through the analysis of a structurally similar compound, 3-[3-(Trifluoromethyl)phenyl]quinoline. The investigation revealed that this trifluoromethyl analogue exhibited a high binding affinity for all three protein targets. nih.gov

Molecular dynamics simulations further demonstrated that quinoline analogues were stable when bound to the electronegative pockets of the Spike-ACE2 complex and TMPRSS2, though not with the Spike protein alone. nih.gov The study highlighted that the trifluoromethyl derivative bound favorably to both the Spike-ACE2 complex and TMPRSS2, suggesting it as a potential candidate for further drug design studies. nih.gov These computational findings suggest that this compound, due to its structural similarities, may also exhibit inhibitory potential against these key viral entry proteins, although direct experimental validation is currently lacking in the reviewed literature.

Table 1: Computational Binding Affinity of a Structurally Similar Quinoline Derivative

| Protein Target | Ligand | Binding Energy (kcal/mol) |

|---|

HIV-1 Reverse Transcriptase Inhibitory Activity

Human Immunodeficiency Virus Type 1 (HIV-1) reverse transcriptase (RT) is a critical enzyme for the viral life cycle and a key target for antiretroviral therapy. This enzyme converts the viral RNA genome into DNA, which is then integrated into the host cell's genome. The search for novel and effective HIV-1 RT inhibitors is an ongoing area of research.

Other Emerging Biological Activities

Beyond its potential antiviral properties, the this compound scaffold is being explored for a range of other biological activities, reflecting the therapeutic versatility of the broader quinoline chemical class.

Anti-inflammatory and Antinociceptive Research

Inflammation and pain are complex physiological processes, and the development of new anti-inflammatory and antinociceptive (pain-relieving) agents remains a significant focus of pharmaceutical research. Quinoline derivatives have been noted for their potential in this area. biointerfaceresearch.com

While direct experimental studies on the anti-inflammatory and antinociceptive properties of this compound are not specified in the available literature, research on related compounds provides a basis for its potential in this area. For example, studies on other substituted quinoline derivatives have demonstrated significant anti-inflammatory and analgesic effects in animal models. nih.gov The formalin test, a common model for assessing antinociceptive activity, distinguishes between neurogenic (first phase) and inflammatory (second phase) pain. Anticonvulsant drugs, which can be effective in neuropathic pain, often show activity in this model. nih.gov The analgesic activity in the second phase of this model is suggestive of an anti-inflammatory profile. nih.gov Given the established anti-inflammatory potential of the quinoline nucleus, it is plausible that this compound could exhibit similar properties, though this requires direct experimental confirmation.

Antioxidant Activity Investigations

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathogenesis of numerous diseases. Antioxidants can mitigate this damage by neutralizing free radicals. The antioxidant potential of various chemical scaffolds, including quinolines, is an active area of investigation.

Specific data from antioxidant capacity assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays for this compound were not found in the reviewed literature. However, the general class of quinoline derivatives has been explored for antioxidant properties. mdpi.com For instance, in vitro antioxidant screening of neocryptolepine (B1663133) (5-methyl-5H-indolo[2,3-b]quinoline) analogs using the DPPH method has shown promising results. mdpi.com These studies suggest that the quinoline core can be a valuable pharmacophore for the development of antioxidant agents. Further investigation is required to determine the specific antioxidant capacity of this compound.

Table 2: Common In Vitro Antioxidant Activity Assays

| Assay | Principle |

|---|---|

| DPPH Radical Scavenging Assay | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that is measured spectrophotometrically. e3s-conferences.org |

Potential in Agrochemical Research (e.g., Fungicides, Herbicides, Insecticides)

The quinoline ring is not only relevant in medicinal chemistry but also in the field of agrochemicals. The development of new and effective fungicides, herbicides, and insecticides is crucial for modern agriculture to ensure crop protection and food security.

While specific screening data for this compound as a potential fungicide, herbicide, or insecticide is not detailed in the available literature, the broader class of quinoline derivatives has shown promise in this sector. Patents exist for quinoline compounds with excellent plant fungicide activity, and some have also demonstrated insecticidal and miticidal properties. google.com Furthermore, research into synthetic quinoline derivatives has identified compounds with activity against agricultural pathogens like Fusarium oxysporum and insect pests such as the red palm weevil. researchgate.net The inclusion of fluorine atoms in agrochemical candidates is also a common strategy to enhance efficacy and metabolic stability. researchgate.net This suggests that this compound could be a candidate for agrochemical screening.

Potassium Channel Modulation Research

Potassium channels are a diverse group of ion channels that play fundamental roles in cellular processes, including setting the resting membrane potential, shaping action potentials, and regulating cell volume. They are important therapeutic targets for a variety of conditions, including cardiac arrhythmias, epilepsy, and autoimmune diseases. nih.govyoutube.com

The modulation of potassium channels by small molecules is a significant area of pharmacological research. However, the current scientific literature does not appear to contain specific studies investigating the effects of this compound on potassium channel activity. The vast diversity of potassium channel subtypes necessitates specific electrophysiological studies to determine if a compound has any modulatory effect and to characterize its mechanism of action. nih.gov Therefore, the potential for this compound to act as a potassium channel modulator remains an open area for future investigation.

Future Directions and Advanced Research Perspectives for 3 3 Fluorophenyl Quinoline

Development of Green and Sustainable Synthetic Methodologies

The pharmaceutical industry is increasingly under pressure to adopt more environmentally friendly practices. The synthesis of complex molecules like 3-(3-fluorophenyl)quinoline often involves multi-step processes that can be resource-intensive and generate significant waste. Future research will likely focus on the development of "green" synthetic routes that are more efficient and sustainable.

Key areas of exploration include:

Use of Greener Solvents: Traditional organic solvents are often volatile and toxic. The exploration of alternative reaction media such as water, supercritical fluids, or bio-based solvents is a critical area of green chemistry. researchgate.nettandfonline.com For instance, the Friedländer annulation, a common method for quinoline (B57606) synthesis, is being adapted to occur in aqueous media. tandfonline.com

Catalysis: The use of reusable and non-toxic catalysts, such as heterogeneous catalysts or biocatalysts (enzymes), can replace stoichiometric reagents that are often hazardous and difficult to remove from the final product. researchgate.nettandfonline.com Iron chloride (FeCl3·6H2O) has been reported as a green and readily available catalyst for the synthesis of some quinoline derivatives. tandfonline.com

Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources can significantly accelerate reaction times, improve yields, and reduce energy consumption compared to traditional heating methods. nih.govnih.gov Ultrasound-assisted synthesis has been shown to dramatically reduce reaction times and increase yields for the production of some quinolinone derivatives. nih.gov

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Quinoline Derivatives

| Parameter | Conventional Methods | Green and Sustainable Alternatives |

|---|---|---|

| Solvents | Often hazardous and volatile organic solvents. nih.gov | Water, bio-solvents, supercritical fluids. researchgate.nettandfonline.com |

| Catalysts | Often stoichiometric and potentially toxic reagents. nih.gov | Reusable heterogeneous catalysts, biocatalysts. researchgate.nettandfonline.com |

| Energy Source | Conventional heating (often prolonged). nih.gov | Microwave irradiation, ultrasound. nih.govnih.gov |

| Efficiency | Multi-step, often with lower overall yields. nih.gov | One-pot reactions, improved yields, and shorter reaction times. nih.govnih.govresearchgate.net |

Integration of Advanced Computational Chemistry and Artificial Intelligence in Lead Optimization

The process of optimizing a lead compound like this compound can be significantly accelerated and refined through the use of computational tools. Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid analysis of vast datasets and the prediction of molecular properties. preprints.org

Future research in this area will likely involve:

Quantitative Structure-Activity Relationship (QSAR) Modeling: By developing mathematical models that correlate the structural features of this compound derivatives with their biological activity, researchers can predict the potency of novel analogs before they are synthesized. preprints.orgresearchgate.net

Molecular Docking and Dynamics Simulations: These computational techniques allow for the visualization and analysis of how this compound and its derivatives bind to their biological targets at the atomic level. This insight can guide the design of modifications to improve binding affinity and selectivity. nih.gov

AI-Driven de novo Design: Generative AI models can design entirely new molecules based on a set of desired properties. arxiv.org Starting with the this compound scaffold, these algorithms can suggest novel derivatives with predicted improvements in efficacy, selectivity, and pharmacokinetic profiles. frontiersin.orgardigen.com

Predictive ADMET Modeling: AI algorithms can be trained to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. preprints.org This allows for the early identification and filtering out of candidates that are likely to fail in later stages of drug development.

Identification of Novel Biological Targets and Therapeutic Pathways

While initial research may have identified primary targets for this compound, a comprehensive understanding of its full therapeutic potential requires a broader exploration of its biological interactions. The quinoline scaffold is known to interact with a wide range of biological targets. nih.govnih.gov

Future research strategies to identify novel targets and pathways include:

Functional Proteomics: This approach can be used to identify proteins that bind to this compound. nih.gov By immobilizing the compound on a solid support, it can be used as "bait" to capture its binding partners from cell lysates.

Phenotypic Screening: Instead of targeting a specific protein, this approach involves testing the compound in disease-relevant cellular or animal models and observing its effect. This can reveal unexpected therapeutic activities and help to identify the underlying molecular pathways.

Cheminformatics and Systems Biology: By analyzing large biological datasets, these computational approaches can predict potential targets for this compound based on its structural similarity to other compounds with known targets.

The unique properties conferred by the fluorine atom, such as altered metabolic stability and binding interactions, may lead to the discovery of novel targets that are not engaged by non-fluorinated quinoline analogs. mdpi.com

Application in Chemical Biology as Probes and Tools for Mechanistic Studies

The inherent properties of the quinoline scaffold, particularly its fluorescence, make it an attractive candidate for the development of chemical probes. nih.gov These probes are invaluable tools for studying biological processes in real-time within living cells and organisms.

Future research could focus on adapting this compound for the following applications:

Fluorescent Probes: By attaching specific recognition motifs to the this compound core, it can be engineered to selectively bind to and report on the presence of specific ions, small molecules, or biomacromolecules. researchgate.netresearchgate.net Quinoline-based probes have been developed for detecting nitric oxide and various metal ions. researchgate.netacs.org

Bio-imaging Agents: The fluorophenylquinoline core can serve as a fluorophore for imaging specific cellular structures or processes. researchgate.net Its photophysical properties can be tuned by modifying the substituents on the quinoline ring. nih.gov

Target Engagement Assays: A fluorescently labeled version of this compound could be used to directly visualize its binding to its target protein within cells, confirming target engagement and providing insights into its mechanism of action.

Table 2: Potential Chemical Biology Applications of this compound Derivatives

| Application | Design Strategy | Potential Insights Gained |

|---|---|---|

| Fluorescent Ion/Molecule Sensor | Incorporate a specific ion or molecule binding moiety. researchgate.net | Real-time tracking of analyte concentration in living systems. acs.org |

| Organelle-Specific Imaging Probe | Attach a targeting group that directs the probe to a specific cellular compartment. researchgate.net | Visualization of organelle morphology and function. |

| Target Engagement Probe | Develop a fluorescent analog that retains high affinity for the biological target. | Confirmation of drug-target interaction in a cellular context. |

Design and Synthesis of Multifunctional Fluorinated Quinoline Agents

The concept of "one molecule, multiple targets" is gaining traction in drug discovery as a way to address complex diseases with multifactorial etiologies, such as cancer and neurodegenerative disorders. The this compound scaffold is well-suited for the development of such multifunctional agents.

Future design strategies could include:

Dual-Target Inhibitors: By incorporating pharmacophoric features that are recognized by two different biological targets, a single molecule can be designed to modulate both targets simultaneously. rsc.orgnih.gov For example, quinoline-based compounds have been designed as dual inhibitors of EGFR and HER-2 for cancer therapy. rsc.org

Hybrid Molecules: This involves covalently linking this compound to another pharmacologically active molecule to create a new chemical entity with a combined or synergistic effect.

Theranostic Agents: These are molecules that combine therapeutic and diagnostic capabilities. A this compound derivative could be designed to not only exert a therapeutic effect but also to be detectable by an imaging modality (e.g., fluorescence imaging), allowing for the simultaneous monitoring of drug distribution and therapeutic response. acs.orgbath.ac.uk

The presence of the fluorine atom can be strategically exploited in the design of these multifunctional agents to fine-tune their pharmacokinetic properties and target interactions. mdpi.comresearchgate.net

常见问题

Q. What are the standard synthetic routes for preparing 3-(3-Fluorophenyl)quinoline, and how do reaction conditions influence regioselectivity?

The synthesis of this compound typically employs methods such as:

- Friedländer Annulation : Condensation of 2-aminobenzaldehyde derivatives with fluorinated ketones under acidic conditions. Modifications in solvent (e.g., ethanol vs. DMF) and temperature (80–120°C) can alter cyclization efficiency .

- Transition Metal-Catalyzed Cross-Coupling : Suzuki-Miyaura coupling of 3-bromoquinoline with 3-fluorophenylboronic acid using Pd(PPh₃)₄ as a catalyst. Ligand choice (e.g., PCy₃) and base (K₂CO₃ vs. Cs₂CO₃) significantly impact yield and regioselectivity .

- Gold-Catalyzed Cyclization : Cyclization of trifluoromethylated propargyl-amines with AuCl₃, offering high regiocontrol for fluorinated quinolines .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.3 ppm) and coupling patterns to distinguish fluorophenyl substituents. For example, meta-fluorine causes splitting in aromatic protons .

- X-ray Crystallography : Resolves regiochemical ambiguities. A study on 2-(4-chlorophenyl)-6-methylquinoline demonstrated bond angles and planarity of the quinoline core, applicable to fluorinated analogs .

- IR Spectroscopy : C-F stretching vibrations (~1100–1250 cm⁻¹) confirm fluorine incorporation .

Advanced Research Questions

Q. What strategies are effective in addressing low yields during the introduction of the 3-fluorophenyl group in quinoline derivatives?

- Optimized Fluorination : Use of Selectfluor® or DAST (diethylaminosulfur trifluoride) for late-stage fluorination, minimizing side reactions .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield in Pd-catalyzed couplings .

- Protecting Group Strategies : Temporary protection of the quinoline nitrogen with acetyl groups prevents unwanted side reactions during cross-coupling .

Q. How does the electronic nature of the 3-fluorophenyl substituent influence the photophysical properties of quinoline derivatives compared to other halogenated analogs?

- Electron-Withdrawing Effects : The fluorine atom increases electron deficiency in the quinoline ring, red-shifting fluorescence emission (λmax ~450 nm vs. ~420 nm for chlorophenyl analogs) .

- Hammett Parameters : The σₚ value of -F (0.06) vs. -Cl (0.23) correlates with reduced electron withdrawal, impacting charge-transfer interactions in optoelectronic applications .

Q. What methodological approaches are recommended for resolving contradictions in biological activity data between in vitro and in vivo studies of this compound derivatives?

- Metabolic Stability Assays : LC-MS/MS profiling identifies metabolites (e.g., hydroxylated derivatives) that may alter activity in vivo .

- Solubility Optimization : Co-solvents (e.g., PEG-400) or nanoparticle formulations improve bioavailability, bridging in vitro IC₅₀ values and in vivo efficacy .

- Target Engagement Studies : Radiolabeled analogs (e.g., ¹⁸F-PET tracers) validate target binding in live models .

Q. How can computational modeling be integrated with experimental data to predict the binding modes of this compound derivatives with biological targets?

- Molecular Docking : Software like AutoDock Vina predicts binding poses to enzymes (e.g., kinase ATP pockets). A study on 4-trifluoromethylquinolinones validated docking results with XRD data .

- MD Simulations : Assess stability of fluorine-mediated hydrogen bonds with residues (e.g., SER-94 in EGFR kinase) over 100-ns trajectories .

- QSAR Models : Correlate substituent electronegativity (e.g., -F vs. -CF₃) with inhibitory activity (R² > 0.85) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。